LogP-Driven Lipophilicity Comparison
trans-4-(1-Oxobutoxy)-1-(1-oxobutyl)-L-proline (85482-85-5) exhibits a calculated LogP of 1.04, which is 0.24 log units higher than the mono-N-acylated comparator 1-(1-oxobutyl)-L-proline (LogP = 0.80) and 1.81 log units higher than the 4-hydroxy analog trans-4-hydroxy-1-(1-oxobutyl)-L-proline (LogP = −0.770), as reported by SIELC [1][2]. This LogP difference of ~0.24 relative to the mono-butyryl analog translates to an approximately 1.7-fold higher predicted octanol-water partition coefficient, while the 1.81 log unit gap relative to the 4-hydroxy derivative corresponds to a roughly 65-fold difference in partition behavior [3].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.04 |
| Comparator Or Baseline | 1-(1-Oxobutyl)-L-proline (CAS 23500-13-2): LogP = 0.80; trans-4-Hydroxy-1-(1-oxobutyl)-L-proline (CAS 85482-86-6): LogP = −0.770 |
| Quantified Difference | ΔLogP = +0.24 vs. mono-N-butyryl analog; ΔLogP = +1.81 vs. 4-hydroxy analog |
| Conditions | Calculated LogP values reported by SIELC proprietary algorithm; experimental data available upon request [1][2] |
Why This Matters
Higher LogP directly predicts longer reverse-phase HPLC retention and altered bioavailability characteristics, making the target compound distinguishable in both analytical QC and any pharmacological application where membrane partitioning is relevant.
- [1] SIELC Technologies. trans-4-(1-Oxobutoxy)-1-(1-oxobutyl)-L-proline: LogP = 1.04. Available at: https://sielc.com/trans-4-1-oxobutoxy-1-1-oxobutyl-l-proline (accessed May 2026). View Source
- [2] SIELC Technologies. trans-4-Hydroxy-1-(1-oxobutyl)-L-proline (CAS 85482-86-6): LogP = −0.770. Available at: https://sielc.com/trans-4-hydroxy-1-1-oxobutyl-l-proline (accessed May 2026). View Source
- [3] Calculated from LogP difference: ΔLogP = 1.04 − 0.80 = 0.24; P ratio ≈ 10^0.24 ≈ 1.74. ΔLogP = 1.04 − (−0.770) = 1.81; P ratio ≈ 10^1.81 ≈ 64.6. View Source
